molecular formula C22H22N4O4S B2681253 (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 674296-88-9

(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2681253
CAS No.: 674296-88-9
M. Wt: 438.5
InChI Key: ZYISMJXGKNOPMP-HMMYKYKNSA-N
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Description

(E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Addition of the Nitrophenyl Group: The nitrophenyl group is incorporated via electrophilic aromatic substitution reactions, often using nitrobenzene derivatives.

    Formation of the Ethoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 2-ethoxybenzaldehyde under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene and piperazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The thiazole and piperazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted thiazole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrophenyl and thiazole groups is particularly significant, as these moieties are known to interact with various biological targets.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies have explored its efficacy in inhibiting the growth of cancer cells, as well as its potential use as an antimicrobial agent.

Industry

Industrially, the compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(2-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-chlorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-fluorobenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Uniqueness

The uniqueness of (E)-5-(2-ethoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one lies in its ethoxybenzylidene group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.

Properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-2-30-19-6-4-3-5-16(19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-7-9-18(10-8-17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYISMJXGKNOPMP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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